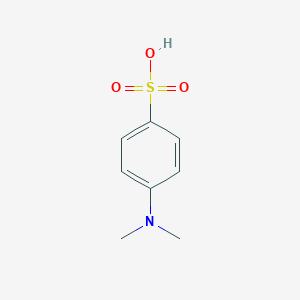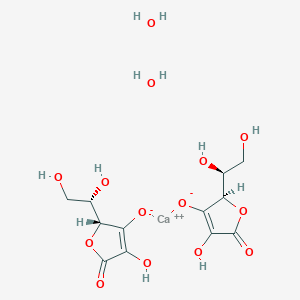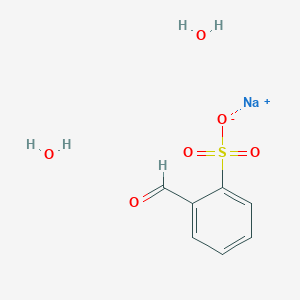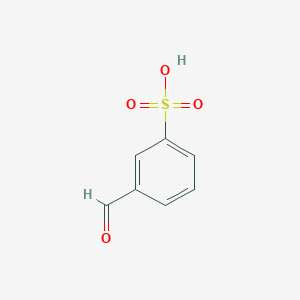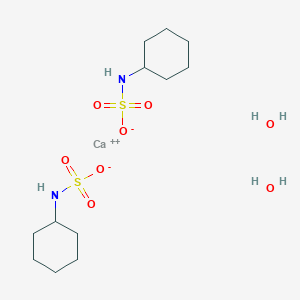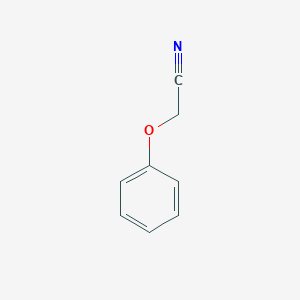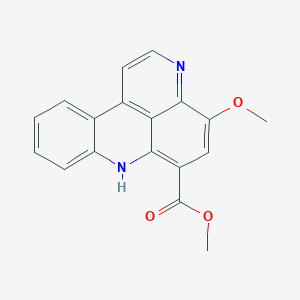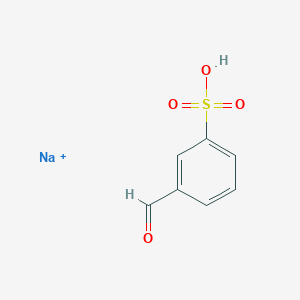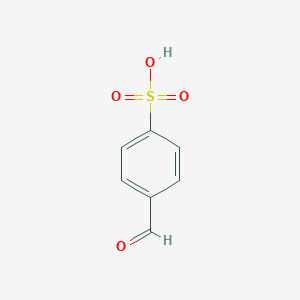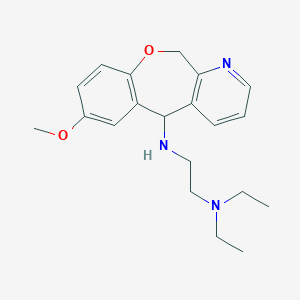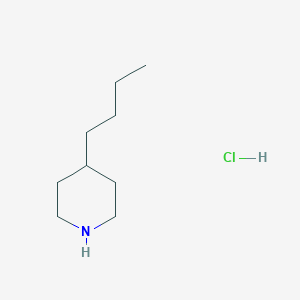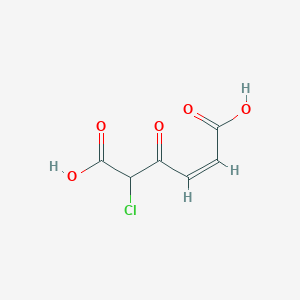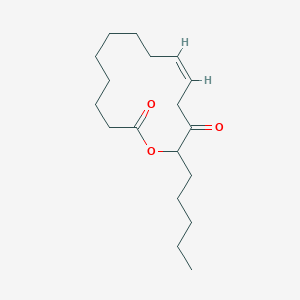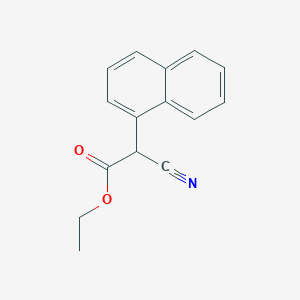
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. The compound serves as a building block in organic synthesis, especially in the creation of pharmacologically active molecules and materials with unique optical properties.
Synthesis Analysis
The synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate and related compounds involves several key steps, including condensation reactions, Knoevenagel condensation, cyclisation reactions, and reduction processes. These methods provide a pathway for the synthesis of compounds with significant antitumor activity and other biological activities (Liu et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds shows distinct arrangements, which can contribute to their biological activity. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a twist-boat conformation, indicating how structural configurations can influence the properties and reactivity of these molecules (Boukhedena et al., 2018).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including photocyclization, which leads to the formation of complex structures with potential for further chemical manipulation and application in material science (Sharshira et al., 1996).
Physical Properties Analysis
The solubility and phase behavior of naphthalene derivatives, including Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, in various solvents are critical for their application in chemical syntheses and material science. Understanding these properties is essential for the design of reaction processes and for the characterization of the compound's physical behavior in different environments (Li et al., 2008).
Chemical Properties Analysis
The compound's reactivity, including its participation in nucleophilic and electrophilic reactions, its role in cyclization reactions, and its fluorescence properties, highlights its versatility in organic synthesis and material science applications. These properties enable the design of novel compounds with specific biological activities or physical properties (Cao et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Production of Ethyl (E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates
- Summary of Application: This compound is used in the production of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds . These compounds are produced through a C–C bond formation under mild conditions .
- Methods of Application: Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 hour as well as at room temperature (25 °C) for 2–8 hours . This results in the formation of the desired products .
- Results or Outcomes: The reaction yields the corresponding ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds in fairly good yields .
2. Synthesis of Highly Substituted Tetrahydroquinolines
- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in a three-component cascade reaction to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .
- Methods of Application: The reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results or Outcomes: The reaction results in the preparation of the tetrahydroquinoline scaffolds .
3. Synthesis of Indole Derivatives
- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The synthesis of indole derivatives involves various reactions, including the Knoevenagel condensation, Michael addition, and others .
- Results or Outcomes: The synthesis results in a variety of indole derivatives with diverse biological activities .
4. Synthesis of N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives
- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .
- Methods of Application: The synthesis involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .
- Results or Outcomes: The synthesis results in a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .
5. Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate Derivatives
- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be used in the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives . These derivatives have shown inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
- Methods of Application: The synthesis involves various reactions, including the Knoevenagel condensation, Michael addition, and others .
- Results or Outcomes: The synthesis results in a variety of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives with antiviral activities .
6. Synthesis of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide Derivatives
- Summary of Application: Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is used in the synthesis of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide derivatives . These derivatives are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
- Methods of Application: The synthesis involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .
- Results or Outcomes: The synthesis results in a series of 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide derivatives .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

